Cas no 111957-50-7 (Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI))
111957-50-7 structure
Product Name:Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI)
Número CAS:111957-50-7
MF:C23H24O2
Megavatios:332.435466766357
CID:129476
Update Time:2024-01-24
Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI) Propiedades químicas y físicas
Nombre e identificación
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- Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI)
- 1-(4-Methoxyphenyl)-1,2-diphenylbutanol
- β-Ethyl-(4-methoxyphenyl)-phenylbenzene ethanol
- 1-(p-Methoxyphenyl)-1,2-diphenylbutanol
- Benzeneethanol, β-ethyl-α-(4-methoxyphenyl)-α-phenyl-, (R*,R*)- (9CI)
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- Renchi: 1S/C23H24O2/c1-3-22(18-10-6-4-7-11-18)23(24,19-12-8-5-9-13-19)20-14-16-21(25-2)17-15-20/h4-17,22,24H,3H2,1-2H3
- Clave inchi: NLBVQBATUNTIPI-UHFFFAOYSA-N
- Sonrisas: C(O)(C1=CC=C(OC)C=C1)(C1=CC=CC=C1)C(C1=CC=CC=C1)CC
Atributos calculados
- Calidad precisa: 332.17772
Propiedades experimentales
- Denso: 1.100±0.06 g/cm3(Predicted)
- Punto de fusión: 114-115 °C(Solv: ligroine (8032-32-4))
- Punto de ebullición: 451.5±33.0 °C(Predicted)
- PSA: 29.46
- PKA: 13.24±0.29(Predicted)
Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI) Literatura relevante
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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